molecular formula C20H24N2O7S B2708883 N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide CAS No. 475044-35-0

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Cat. No. B2708883
CAS RN: 475044-35-0
M. Wt: 436.48
InChI Key: HXXOSWKEWJKHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BDBOS and has been synthesized using various methods. In

Scientific Research Applications

Applications in Environmental Cleanup and Analysis

Pharmaceutical Pollutants in Water Systems N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is structurally related to a range of pharmaceutical compounds that have been detected as pollutants in various water systems, including rivers, lakes, and groundwater. Research focusing on sulfamethoxazole, a compound with similar sulfamoyl and benzamide groups, highlights the persistent nature of these pollutants and their transformation products in the environment. Removal technologies such as adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs) have been developed to address this issue. These technologies are designed to break down pharmaceutical pollutants into less harmful substances or remove them from water sources, thereby mitigating their environmental impact and potential toxicity effects on aquatic life and human health (Prasannamedha & Kumar, 2020).

Therapeutic Research and Development

Sulfonamide Antibiotics and Their Derivatives The sulfonamide group, integral to N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide, is a cornerstone in the development of sulfonamide antibiotics. These antibiotics have been pivotal in treating bacterial infections due to their bacteriostatic action. Recent research has expanded the application of sulfonamide compounds to include not only antimicrobial therapies but also roles in treating diseases through inhibition of carbonic anhydrases in various pathologies such as glaucoma, epilepsy, and cancer. The exploration of sulfonamide derivatives aims to refine their therapeutic efficacy, reduce potential side effects, and expand their application in treating a wide array of conditions (Gulcin & Taslimi, 2018).

Material Science and Nanotechnology

Xylan Derivatives for Biopolymer Development The modification of xylan, a plant biomass compound, into derivatives like ethers and esters represents a significant area of research in material science. These derivatives exhibit specific properties that make them suitable for various applications, including the development of new polymers and functional materials. The chemical modification processes aim to introduce functional groups that enhance the material properties of xylan derivatives, making them useful in nanotechnology, polymer processing, and even biomedical applications. This research underscores the potential of plant-derived biopolymers in replacing non-renewable hydrocarbon sources, contributing to the development of sustainable materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-26-11-9-22(10-12-27-2)30(24,25)17-6-3-15(4-7-17)20(23)21-16-5-8-18-19(13-16)29-14-28-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXOSWKEWJKHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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